5-Chloro-2,4-dihydroxybenzaldehyde

Description

BenchChem offers high-quality 5-Chloro-2,4-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,4-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOSHVWRFQTHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131088-02-3 | |

| Record name | 5-Chloro-2,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2,4-dihydroxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a pivotal chemical intermediate. It details the compound's core physical and chemical properties, outlines a standard laboratory synthesis protocol, and discusses its significant applications in various research and development sectors.

Core Chemical and Physical Properties

5-Chloro-2,4-dihydroxybenzaldehyde is a substituted aromatic aldehyde. The presence of an aldehyde group, two hydroxyl groups, and a chlorine atom on the benzene ring imparts specific reactivity and physical characteristics. These properties are fundamental for its use as a building block in organic synthesis.

Table 1: Physicochemical Identifiers and Properties of 5-Chloro-2,4-dihydroxybenzaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-2,4-dihydroxybenzaldehyde | [1] |

| CAS Number | 131088-02-3 | [1][2] |

| Molecular Formula | C₇H₅ClO₃ | [1][2][3] |

| Molecular Weight | 172.56 g/mol | [1][2] |

| Appearance | Off-white to yellow or brown solid/crystal powder | [2][4][5] |

| Melting Point | 163-164 °C | [2][4][6] |

| Boiling Point | 332.8 ± 22.0 °C (Predicted) | [2][4][6] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.11 ± 0.23 (Predicted) | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)O)C=O | [1][7] |

| InChIKey | IPOSHVWRFQTHGK-UHFFFAOYSA-N | [1][8] |

Spectral Information

Spectroscopic data is crucial for the structural confirmation of 5-Chloro-2,4-dihydroxybenzaldehyde.

Table 2: Key Spectral Data for 5-Chloro-2,4-dihydroxybenzaldehyde

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s) | [4][9] |

| Mass Spectrometry | ESI-MS: m/z 170.9 [M-H]⁻ | [4][9] |

| Infrared (IR) | Spectrum conforms to the structure. | [2][10] |

Solubility and Storage

-

Storage Conditions : Store in a dry, sealed container, under an inert atmosphere.[8] Recommended storage temperatures range from room temperature to 2-8°C.[2][5][8]

Synthesis Protocol: Chlorination of 2,4-Dihydroxybenzaldehyde

A general and widely cited method for synthesizing 5-Chloro-2,4-dihydroxybenzaldehyde involves the electrophilic chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride.[4][9]

Experimental Protocol:

-

Reaction Setup : A solution of 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in diethyl ether (500 mL) is prepared in a suitable reaction vessel under an argon atmosphere and cooled to 0°C using an ice bath.[4][9]

-

Reagent Addition : Sulfuryl chloride (14 mL, 171.2 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.[4][9]

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.[4][9]

-

Quenching and Extraction : The mixture is then poured into ice water. The organic layer is separated, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate.[4][9]

-

Purification : The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography, using a petroleum ether/ethyl acetate (90:10) mixture as the eluent.[4][9]

-

Product : The process yields 5-Chloro-2,4-dihydroxybenzaldehyde as an off-white solid.[4][9]

Caption: Synthesis workflow for 5-Chloro-2,4-dihydroxybenzaldehyde.

Chemical Reactivity and Applications

The functional groups of 5-Chloro-2,4-dihydroxybenzaldehyde—aldehyde, hydroxyl, and chloro groups—make it a versatile intermediate for synthesizing more complex molecules.[5]

-

Pharmaceutical Development : It serves as a crucial building block for novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial compounds.[5]

-

Agrochemical Industry : The compound is used in the synthesis of herbicides and fungicides, where its structure can be modified to enhance the efficacy of agricultural products.[5]

-

Material Science : It is utilized in the synthesis of dyes and pigments.[2]

-

Biochemical Research : It is employed in studies involving enzyme inhibition and the exploration of metabolic pathways.[5]

Caption: Key functional groups and their related applications.

Safety Information

5-Chloro-2,4-dihydroxybenzaldehyde is associated with several hazards and requires careful handling in a laboratory setting.

-

GHS Hazard Statements :

References

- 1. 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-chloro-2,4-dihydroxybenzaldehyde [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-chloro-2,4-dihydroxybenzaldehyde CAS#: 131088-02-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 5-chloro-2,4-dihydroxybenzaldehyde (C7H5ClO3) [pubchemlite.lcsb.uni.lu]

- 8. 5-Chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [sigmaaldrich.com]

- 9. 5-chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [chemicalbook.com]

- 10. 5-chloro-2,4-dihydroxybenzaldehyde(131088-02-3) 1H NMR spectrum [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

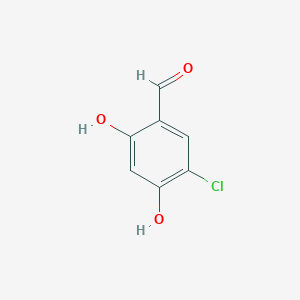

5-Chloro-2,4-dihydroxybenzaldehyde molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile intermediate compound with significant applications in pharmaceutical development, agrochemical synthesis, and various research fields.

Molecular Structure and Formula

5-Chloro-2,4-dihydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core structure substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a chlorine (-Cl) atom at position 5.[1] Its chemical structure gives rise to its reactivity and utility as a building block in organic synthesis.[1]

The molecular formula of the compound is C₇H₅ClO₃ .[1][2][3][4][5]

Below is a diagram illustrating the logical relationship of the functional groups that constitute the 5-Chloro-2,4-dihydroxybenzaldehyde molecule.

Caption: Logical structure of 5-Chloro-2,4-dihydroxybenzaldehyde.

Chemical and Physical Properties

A summary of the key quantitative data for 5-Chloro-2,4-dihydroxybenzaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 131088-02-3 | [1][2][3] |

| Molecular Formula | C₇H₅ClO₃ | [1][2][3][4][5] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| Appearance | Off-white crystal powder | [2] |

| Melting Point | 163-164 °C | [3] |

| Boiling Point (Predicted) | 332.8±22.0 °C | [3] |

| Purity | ≥ 95-99% (HPLC) | [2] |

| IUPAC Name | 5-chloro-2,4-dihydroxybenzaldehyde | [1][4] |

| InChI | 1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | [1][4] |

| InChIKey | IPOSHVWRFQTHGK-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)O)C=O | [1][4][6] |

Experimental Protocols

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde

This section details a general procedure for the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde.

Materials:

-

2,4-dihydroxybenzaldehyde (starting material)

-

Sulfonyl chloride

-

Ether (solvent)

-

Ice water

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether (eluent)

-

Ethyl acetate (eluent)

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in ether (500 mL) in a reaction vessel under argon protection.[3][7]

-

Slowly add sulfonyl chloride (14 mL, 171.2 mmol) dropwise to the cooled solution.[3][7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.[3][7]

-

Pour the reaction mixture into ice water to separate the organic layer.[3][7]

-

Wash the organic layer sequentially with water and saturated saline solution.[3][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][7]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent.[3][7]

-

The final product is obtained as an off-white solid. The reported yield is 6.7 g (26%), with a purity of 97% as determined by LC/MS.[3][7]

Characterization Data:

-

¹H NMR (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s).[3][7]

The following diagram outlines the general workflow for the synthesis and purification of 5-Chloro-2,4-dihydroxybenzaldehyde.

Caption: Workflow for the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde.

Applications and Research Interest

5-Chloro-2,4-dihydroxybenzaldehyde is a valuable intermediate in several industrial and research applications due to its unique chemical structure.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and antimicrobial agents.[2] Its structure allows for modifications that can lead to the creation of more complex and potent bioactive molecules.[2]

-

Agrochemical Industry: The compound is utilized in the synthesis of herbicides and fungicides.[2] Its properties enable the modification of existing chemical frameworks to enhance the efficacy and specificity of agricultural products.[2]

-

Organic Synthesis: In a broader context, it is a versatile reagent and building block for creating more complex organic molecules, which can improve the efficiency of chemical reactions.[2]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways, which can provide insights into biological processes and identify potential therapeutic targets.[2]

-

Analytical Chemistry: The compound can be used as a reagent in analytical methods to help researchers detect and quantify specific substances within complex mixtures.[2]

References

- 1. Buy 5-Chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-chloro-2,4-dihydroxybenzaldehyde CAS#: 131088-02-3 [m.chemicalbook.com]

- 4. 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - 5-chloro-2,4-dihydroxybenzaldehyde (C7H5ClO3) [pubchemlite.lcsb.uni.lu]

- 7. 5-chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [chemicalbook.com]

A Technical Guide to Chloro-dihydroxybenzaldehydes (C7H5ClO3): Isomers, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H5ClO3, when specified as an aromatic aldehyde, refers to a class of compounds known as chloro-dihydroxybenzaldehydes . This formula does not correspond to a single unique structure but rather to several constitutional isomers, each distinguished by the arrangement of the chloro and two hydroxy substituents on the benzaldehyde framework. A definitive IUPAC name can only be assigned once this substitution pattern is specified.

These compounds are derivatives of naturally occurring phenolic aldehydes like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and are of interest in medicinal chemistry and materials science due to the combined functionalities of the aldehyde, phenol, and organochlorine groups.[1][2][3]

IUPAC Nomenclature and Key Isomers

The systematic IUPAC names for these compounds are based on "benzaldehyde" as the parent structure. The carbon atom of the aldehyde group is designated as position 1. The chloro and dihydroxy substituents are named and numbered to give the lowest possible locants.

Several plausible isomers exist. Among the most common are chlorinated derivatives of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and β-resorcylaldehyde (2,4-dihydroxybenzaldehyde).[1][4][5]

Common Isomers of C7H5ClO3 (Aromatic Aldehyde):

-

2-Chloro-3,4-dihydroxybenzaldehyde [5]

-

3-Chloro-4,5-dihydroxybenzaldehyde [6]

-

5-Chloro-2,4-dihydroxybenzaldehyde [4]

-

5-Chloro-3,4-dihydroxybenzaldehyde

-

6-Chloro-3,4-dihydroxybenzaldehyde

This guide will focus on 5-Chloro-2,4-dihydroxybenzaldehyde as a representative example for in-depth analysis due to the availability of synthetic and characterization data.

Physicochemical and Spectroscopic Data

Quantitative data for representative isomers are crucial for experimental design, characterization, and computational modeling. The properties of these compounds are influenced by intramolecular hydrogen bonding and the electronic effects of the substituents.

Table 1: Comparative Physicochemical Data for C7H5ClO3 Isomers

| Property | 5-Chloro-2,4-dihydroxybenzaldehyde | 2-Chloro-3,4-dihydroxybenzaldehyde | 3-Chloro-4,5-dihydroxybenzaldehyde |

| Molecular Formula | C7H5ClO3 | C7H5ClO3 | C7H5ClO3 |

| Molecular Weight | 172.57 g/mol [7] | 172.56 g/mol [5] | 172.56 g/mol [6] |

| CAS Number | 131088-02-3[8] | 32864-11-2[5] | --- |

| Melting Point (°C) | 163 - 164[7] | Not Available | Not Available |

| Boiling Point (°C) | 332.8 (Predicted)[7] | Not Available | Not Available |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H)[7] | Not Available | Not Available |

| MS (ESI-) | m/z 170.9 [M-H]⁻[7] | Not Available | Not Available |

Experimental Protocols

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

A common and effective method for the synthesis of chlorinated phenolic aldehydes is the direct electrophilic chlorination of the parent aldehyde. The following protocol is adapted from established procedures for the chlorination of activated aromatic rings.[7]

Reaction: 2,4-Dihydroxybenzaldehyde → 5-Chloro-2,4-dihydroxybenzaldehyde

Materials:

-

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

-

Sulfuryl chloride (SO₂Cl₂)

-

Diethyl ether (anhydrous)

-

Ice water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add sulfuryl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 90:10 v/v), to afford pure 5-chloro-2,4-dihydroxybenzaldehyde.[7]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, particularly the substitution pattern on the aromatic ring by analyzing chemical shifts, coupling constants, and integration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition (C7H5ClO3) by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the phenols, the C=O stretch of the aldehyde, and C-Cl vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used for purification on a preparative scale.

Visualizations: Workflow and Biological Context

Synthetic Workflow Diagram

The synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde from its non-chlorinated precursor involves a straightforward electrophilic aromatic substitution reaction.

Caption: Synthetic workflow for 5-Chloro-2,4-dihydroxybenzaldehyde.

Potential Biological Activity: Tyrosinase Inhibition

Phenolic compounds, particularly those with a catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene) moiety, are known inhibitors of tyrosinase.[9][10] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11] Its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation.[12] Chlorinated catechols and related structures can exhibit significant biological activity, including toxicity and enzyme modulation.[13][14] The chloro-dihydroxybenzaldehyde structure suggests it could act as a competitive inhibitor by chelating the copper ions in the tyrosinase active site.[15]

Caption: Postulated inhibition of the tyrosinase enzyme by C7H5ClO3.

Conclusion

The chemical formula C7H5ClO3 represents a family of chloro-dihydroxybenzaldehyde isomers. These compounds serve as valuable building blocks in organic synthesis and are scaffolds of interest for drug discovery, particularly in the modulation of metalloenzymes like tyrosinase.[16] The synthetic routes are generally accessible via electrophilic chlorination of dihydroxybenzaldehyde precursors. Further research into the specific biological activities of each isomer is warranted to fully elucidate their potential in pharmaceutical and cosmeceutical applications.

References

- 1. 3,4-dihydroxybenzaldehyde, 139-85-5 [thegoodscentscompany.com]

- 2. Aromatic aldehyde [m.chemicalbook.com]

- 3. eurochlor.org [eurochlor.org]

- 4. 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 598814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4,5-dihydroxybenzaldehyde | C7H5ClO3 | CID 2468182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-chloro-2,4-dihydroxybenzaldehyde CAS#: 131088-02-3 [chemicalbook.com]

- 8. 5-chloro-2,4-dihydroxybenzaldehyde | 131088-02-3 [chemicalbook.com]

- 9. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aidic.it [aidic.it]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Biosynthesis and cytoplasmic accumulation of a chlorinated catechol pigment during 3-chlorobenzoate aerobic co-metabolism in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aromatic Aldehydes | Mitsubishi Gas Chemical Europe [mgc-europe.de]

Spectral Data of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2,4-dihydroxybenzaldehyde, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 5-Chloro-2,4-dihydroxybenzaldehyde

-

CAS Number: 131088-02-3

-

Molecular Formula: C₇H₅ClO₃

-

Molecular Weight: 172.57 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for 5-Chloro-2,4-dihydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-Chloro-2,4-dihydroxybenzaldehyde has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 11.39 | Singlet | 1H | Phenolic OH | [1] |

| 10.87 | Singlet | 1H | Phenolic OH | [1] |

| 9.98 | Singlet | 1H | Aldehyde CHO | [1] |

| 7.00 | Singlet | 1H | Aromatic CH | [1] |

| 6.58 | Singlet | 1H | Aromatic CH | [1] |

| Alternative Aromatic Shift | ||||

| 7.59 | Singlet | 1H | Aromatic CH | [2] |

Note: A discrepancy in the chemical shift of one of the aromatic protons has been noted between different data sources.

¹³C NMR (Carbon-13 NMR) Data

Explicit experimental ¹³C NMR data for 5-Chloro-2,4-dihydroxybenzaldehyde was not available in the searched databases. However, for comparative analysis, the ¹³C NMR data for the structurally related compound, 2,4-dihydroxybenzaldehyde oxime, is presented below. The spectrum was recorded in DMSO-d₆.[3]

| Chemical Shift (ppm) | Assignment (for 2,4-dihydroxybenzaldehyde oxime) |

| 163.2 | C4-OH |

| 162.1 | C2-OH |

| 146.7 | C=N-OH |

| 135.3 | C6 |

| 109.0 | C1 |

| 107.1 | C5 |

| 104.7 | C3 |

Note: The chemical shifts for 5-Chloro-2,4-dihydroxybenzaldehyde are expected to be influenced by the presence of the chloro group and the aldehyde functionality.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch | Phenolic OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2900-2700 | C-H stretch | Aldehyde C-H |

| 1700-1650 | C=O stretch | Aldehyde C=O |

| 1620-1580 | C=C stretch | Aromatic C=C |

| 1300-1200 | C-O stretch | Phenolic C-O |

| 800-600 | C-Cl stretch | Aryl-Cl |

Mass Spectrometry (MS)

Mass spectrometry data has been acquired using different ionization techniques.

Electrospray Ionization (ESI-MS)

-

Mode: Negative Ion

-

m/z: 170.9 [M-H]⁻[1]

Atmospheric Pressure Chemical Ionization (APCI+-MS)

-

Mode: Positive Ion

-

Calculated m/z for C₇H₅ClO₃: 172.0

-

Measured m/z: 173.1 [M+H]⁺[2]

Predicted Collision Cross Section (CCS) Data [9]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.00000 | 127.6 |

| [M+Na]⁺ | 194.98194 | 138.8 |

| [M-H]⁻ | 170.98544 | 129.7 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of 5-Chloro-2,4-dihydroxybenzaldehyde.

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde[1]

The synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde is typically achieved via electrophilic chlorination of 2,4-dihydroxybenzaldehyde.

References

- 1. 5-chloro-2,4-dihydroxybenzaldehyde CAS#: 131088-02-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 6. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 9. PubChemLite - 5-chloro-2,4-dihydroxybenzaldehyde (C7H5ClO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2,4-dihydroxybenzaldehyde in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the compound's chemical structure and available information on related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the reliable shake-flask method is provided to empower researchers to ascertain precise solubility values for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities involving 5-Chloro-2,4-dihydroxybenzaldehyde.

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₅ClO₃.[1][2][3] Its structure, featuring two hydroxyl groups, a carbonyl group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. This chemical nature governs its solubility in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical research, and materials science. Understanding the solubility of this compound is essential for reaction optimization, purification processes like recrystallization, formulation development, and biological assays.

Predicted Solubility Profile

While specific quantitative solubility data for 5-Chloro-2,4-dihydroxybenzaldehyde is not extensively documented, a qualitative solubility profile can be inferred based on its molecular structure and the general principle of "like dissolves like." The presence of two hydroxyl (-OH) groups and a polar aldehyde (-CHO) group allows for strong hydrogen bonding with polar protic solvents. The overall polarity also suggests solubility in polar aprotic solvents. The aromatic ring and the chlorine atom contribute to some nonpolar character, which may allow for limited solubility in less polar organic solvents.

Data Presentation

The following table summarizes the predicted qualitative solubility of 5-Chloro-2,4-dihydroxybenzaldehyde in a range of common laboratory solvents.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxyl and aldehyde groups can form hydrogen bonds with water, but the hydrophobic chlorinated benzene ring limits solubility. |

| Methanol | Soluble | The polar hydroxyl group of methanol readily interacts with the polar functional groups of the solute through hydrogen bonding. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. It is reported as an effective solvent for recrystallization, indicating good solubility at higher temperatures and lower solubility at room temperature. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and some nonpolar compounds. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |

| Less Polar | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity and nonpolar character, making it a potential solvent. |

| Dichloromethane (DCM) | Sparingly Soluble | The polarity is lower than esters and ketones, which may limit its ability to dissolve the polar solute. | |

| Nonpolar | Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene has some affinity for the benzene ring of the solute, but it is a poor solvent for the polar functional groups. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to dissolve a polar compound like 5-Chloro-2,4-dihydroxybenzaldehyde. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol based on the well-established shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

5-Chloro-2,4-dihydroxybenzaldehyde (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE, nylon, or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Chloro-2,4-dihydroxybenzaldehyde to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24 to 72 hours) to reach equilibrium. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 5-Chloro-2,4-dihydroxybenzaldehyde of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 5-Chloro-2,4-dihydroxybenzaldehyde.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for 5-Chloro-2,4-dihydroxybenzaldehyde is sparse in the literature, its molecular structure provides a solid basis for predicting its qualitative solubility in common laboratory solvents. It is anticipated to be soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective use of 5-Chloro-2,4-dihydroxybenzaldehyde in scientific research and development.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 5-Chloro-2,4-dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring chloro and dihydroxy functional groups, makes it a valuable precursor in the synthesis of a wide range of bioactive molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides. As with any reactive chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for 5-Chloro-2,4-dihydroxybenzaldehyde, grounded in established safety data and best laboratory practices.

Hazard Identification and Classification

A critical first step in the safe management of any chemical is a comprehensive understanding of its potential hazards. 5-Chloro-2,4-dihydroxybenzaldehyde is classified as a hazardous substance with the following primary concerns:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

These classifications necessitate strict adherence to prescribed safety protocols to prevent accidental exposure.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 5-Chloro-2,4-dihydroxybenzaldehyde, the relevant GHS hazard statements are:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Chloro-2,4-dihydroxybenzaldehyde is provided in the table below. Understanding these properties is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Off-white crystal powder | |

| Melting Point | 163-164 °C | |

| Boiling Point | 332.8±22.0 °C (Predicted) | |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) |

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with 5-Chloro-2,4-dihydroxybenzaldehyde should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling 5-Chloro-2,4-dihydroxybenzaldehyde:

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.

-

Skin and Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to cover as much skin as possible. Long pants and closed-toe shoes are also required.

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations or spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

5-Chloro-2,4-dihydroxybenzaldehyde material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its material safety data, physicochemical properties, synthesis, and known biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Material Safety and Physicochemical Properties

5-Chloro-2,4-dihydroxybenzaldehyde is a solid organic compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is essential when working with this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Chloro-2,4-dihydroxybenzaldehyde is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][3] |

| Appearance | Off-white to white or yellow to orange to brown solid/crystal powder | [3][4] |

| Melting Point | 163-164 °C | |

| Boiling Point (Predicted) | 332.8 ± 22.0 °C | |

| pKa (Predicted) | 6.11 ± 0.23 | [2] |

| Storage Temperature | 0 - 8 °C, under inert gas (e.g., Nitrogen or Argon) | [3][4] |

Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for 5-Chloro-2,4-dihydroxybenzaldehyde is summarized in Table 2.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning | |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Synthesis and Experimental Protocols

5-Chloro-2,4-dihydroxybenzaldehyde is a valuable building block in organic synthesis, particularly for the creation of novel therapeutic agents and other complex molecules.[3]

Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde

A general method for the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde involves the chlorination of 2,4-dihydroxybenzaldehyde.

Experimental Protocol:

-

Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent such as ether.

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

-

Slowly add sulfonyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Pour the reaction mixture into ice water to separate the organic layer.

-

Wash the organic layer sequentially with water and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 5-chloro-2,4-dihydroxybenzaldehyde.

Biological Activities and Potential Mechanisms of Action

Preliminary research indicates that 5-Chloro-2,4-dihydroxybenzaldehyde and its derivatives possess a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3]

Antimicrobial Activity

Derivatives of 5-Chloro-2,4-dihydroxybenzaldehyde have shown activity against various bacterial and fungal strains.[3] The antimicrobial efficacy can be evaluated using standard methods such as broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

General Experimental Protocol (Broth Microdilution):

-

Prepare a stock solution of 5-Chloro-2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions for the microorganism.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antioxidant Activity

The presence of hydroxyl groups suggests that 5-Chloro-2,4-dihydroxybenzaldehyde may possess antioxidant properties by scavenging free radicals. This can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

General Experimental Protocol (DPPH Assay):

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Incubate the plate in the dark at room temperature.

-

Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Enzyme Inhibition

Research on related chlorobenzaldehyde derivatives suggests potential inhibitory activity against enzymes such as tyrosinase.[5][6][7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.

General Experimental Protocol (Tyrosinase Inhibition Assay):

-

Prepare a solution of mushroom tyrosinase in a suitable buffer.

-

Prepare solutions of the substrate (e.g., L-DOPA) and the test compound at various concentrations.

-

In a 96-well plate, mix the tyrosinase solution with the test compound and incubate.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product (dopachrome) by measuring the absorbance at approximately 475 nm over time.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Putative Anti-Inflammatory Signaling Pathway

While the specific molecular targets of 5-Chloro-2,4-dihydroxybenzaldehyde are not fully elucidated, studies on structurally similar benzaldehyde derivatives suggest a potential anti-inflammatory mechanism involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

This guide serves as a foundational resource for professionals engaged in research and development involving 5-Chloro-2,4-dihydroxybenzaldehyde. The provided data and protocols are intended to facilitate safe and effective laboratory work and to stimulate further investigation into the therapeutic potential of this compound.

References

- 1. 5-Chloro-2,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-chloro-2,4-dihydroxybenzaldehyde [myskinrecipes.com]

- 5. Inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-Chloro-2,4-dihydroxybenzaldehyde derivatives

An In-depth Technical Guide on the Biological Activity of 5-Chloro-2,4-dihydroxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a halogenated phenolic aldehyde that serves as a highly versatile scaffold in medicinal chemistry and organic synthesis.[1] Its structure, featuring reactive hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, making it an excellent starting material for the synthesis of a wide array of bioactive molecules.[1] Derivatives of this compound have been investigated for numerous pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of 5-Chloro-2,4-dihydroxybenzaldehyde derivatives, with a focus on quantitative data, detailed experimental methodologies, and the illustration of underlying mechanisms and workflows.

Antimicrobial Activity

Derivatives of 5-Chloro-2,4-dihydroxybenzaldehyde, particularly those incorporating sulfonamide moieties, have demonstrated notable activity against various bacterial and mycobacterial strains. The core structure acts as a platform for developing novel anti-infective agents.[3]

Data Presentation: Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Table 1: Antimicrobial Activity of 5-Chloro-2,4-dihydroxybenzaldehyde Derivatives

| Derivative | Target Organism | MIC (μmol/L) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-sensitive & resistant) | 15.62 - 31.25 | [3][4] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | [3][4] |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Starting material for comparison) | Mycobacterium kansasii | 1 - 4 |[3][4] |

Note: The study cited found that the tested derivatives exhibited almost no significant antifungal potency.[3][4]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized protocol for determining the in vitro antimicrobial susceptibility of microorganisms.

-

Preparation of Derivatives: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a specific cell density (typically 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which no turbidity (visible growth) is observed.[5]

Visualization: Structure-Activity Relationship

The following diagram illustrates how the core 5-Chloro-2,4-dihydroxybenzaldehyde structure can be modified to generate derivatives with specific biological activities.

Anticancer Activity

Derivatives of the closely related 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown significant potential as anticancer agents by inhibiting key molecular chaperones like Heat shock protein 90 (Hsp90).[2] Furthermore, complex derivatives incorporating other heterocyclic systems have demonstrated broad-spectrum antiproliferative effects.[6]

Data Presentation: Antiproliferative Potency

The anticancer effect is often measured by the GI₅₀ value, the concentration required to inhibit the growth of tumor cells by 50%.

Table 2: Antiproliferative Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives

| Derivative | Cancer Panel | Mean GI₅₀ (μM) | Mean TGI (μM) | Reference |

|---|---|---|---|---|

| 2f (p-hydroxyphenyl substituent) | NCI-60 | 2.80 | 32.3 | [6] |

| 2h (propanoic acid substituent) | NCI-60 | 1.57 | 13.3 |[6] |

Note: The study screened derivatives against 60 different human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and ovarian cancer. The values shown are the mean calculations across the full panel.[6]

Experimental Protocols

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a specific density and allow them to attach overnight in an incubator.[2]

-

Compound Treatment: Expose the cells to various concentrations of the test derivatives and incubate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot cell viability against compound concentration to calculate the IC₅₀ or GI₅₀ value.[2]

Visualization: Experimental Workflow

The diagram below outlines the sequential steps of the MTT assay.

Enzyme Inhibition

A key mechanism for the anticancer activity of dihydroxybenzaldehyde derivatives is the inhibition of Heat shock protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival.

Mechanism of Action: Hsp90 Inhibition

Hsp90 requires ATP to function correctly. Inhibitors, such as Schiff base derivatives of 2,4-dihydroxybenzaldehyde, can bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition blocks the chaperone's ATPase activity, leading to the misfolding and subsequent degradation of its client proteins (e.g., Akt, HER2, Raf-1), ultimately triggering cancer cell death.[2]

Experimental Protocols

Protocol 3: Hsp90 ATPase Activity Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90, providing a measure of its enzymatic activity.

-

Reaction Setup: In a microplate, combine recombinant Hsp90 enzyme, assay buffer, and various concentrations of the inhibitor (test compound).

-

Initiation: Start the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 60-90 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and add a Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

-

Measurement: Measure the absorbance of the complex at approximately 620-650 nm.

-

Analysis: The amount of color produced is proportional to the Hsp90 ATPase activity. A decrease in color in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value from a dose-response curve.

Visualization: Hsp90 Inhibition Pathway

This diagram illustrates the role of Hsp90 in cancer and the mechanism of its inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Therapeutic Targets of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-dihydroxybenzaldehyde is a halogenated derivative of 2,4-dihydroxybenzaldehyde, a phenolic aldehyde with known biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-Chloro-2,4-dihydroxybenzaldehyde and its derivatives. The core focus is on its promising antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

5-Chloro-2,4-dihydroxybenzaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its structural framework, featuring a chlorinated phenyl ring with hydroxyl and aldehyde functional groups, makes it a compelling candidate for drug discovery. Research into the parent compound, 2,4-dihydroxybenzaldehyde, and its derivatives has revealed a spectrum of biological activities, suggesting that the 5-chloro substituted variant may possess enhanced or novel therapeutic properties. The primary areas of interest for its therapeutic potential are in the development of antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2]

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 5-Chloro-2,4-dihydroxybenzaldehyde and its derivatives can be categorized into three main areas: antimicrobial activity, anti-inflammatory effects, and enzyme inhibition.

Antimicrobial Activity

Derivatives of 5-Chloro-2,4-dihydroxybenzaldehyde, particularly sulfonamide Schiff bases, have demonstrated significant antimicrobial activity against a range of bacterial and mycobacterial strains.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde against various microorganisms.

| Compound/Derivative | Microorganism | MIC (μmol/L) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and -resistant) | 15.62-31.25 | [3] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for 5-Chloro-2,4-dihydroxybenzaldehyde is not yet available, related compounds have been shown to suppress the production of pro-inflammatory mediators. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages by suppressing the NF-κB pathway.[4]

Signaling Pathway: NF-κB Activation and Potential Inhibition

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde derivatives may inhibit this pathway by preventing the degradation of IκB.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dihydroxybenzaldehydes, a class of phenolic aldehydes, represent a cornerstone in synthetic organic chemistry and drug discovery. Their deceptively simple structure, featuring a benzene ring adorned with a formyl group and two hydroxyl moieties, belies a rich history of chemical innovation and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of these versatile compounds. We delve into the seminal works of late 19th and early 20th-century chemists who first forged pathways to these molecules, and we explore the modern methodologies that have refined their production. Furthermore, this guide elucidates the key signaling pathways modulated by dihydroxybenzaldehyde derivatives, offering insights into their therapeutic potential. Detailed experimental protocols for landmark syntheses are provided, and quantitative data are systematically tabulated for comparative analysis.

Introduction: The Dawn of Phenolic Aldehyde Synthesis

The story of substituted dihydroxybenzaldehydes is intrinsically linked to the broader history of aromatic chemistry. The latter half of the 19th century was a period of fervent discovery, with chemists developing foundational reactions to functionalize the benzene ring. The introduction of a formyl group onto a dihydroxylated benzene core unlocked a treasure trove of synthetic possibilities, paving the way for new dyes, fragrances, and, most significantly, medicinal agents. The four primary isomers—2,3-, 2,4-, 2,5-, and 3,4-dihydroxybenzaldehyde—each possess unique properties and have distinct historical narratives.

A Chronicle of Discovery and Synthesis

The development of synthetic routes to dihydroxybenzaldehydes was not a singular event but rather a gradual progression built upon the foundational pillars of named reactions in organic chemistry.

2,4-Dihydroxybenzaldehyde (β-Resorcylaldehyde)

The synthesis of 2,4-dihydroxybenzaldehyde is arguably the most historically well-documented of the isomers. Its origins can be traced back to the pioneering work of Karl Reimer and Ferdinand Tiemann.

-

The Reimer-Tiemann Reaction (1876): This reaction marked the first significant synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.[1] The process involves the ortho-formylation of a phenol using chloroform in a basic solution.[1] The reaction proceeds through the formation of a dichlorocarbene intermediate.[1]

-

The Gattermann Synthesis (1898): Developed by Ludwig Gattermann, this method provided an alternative route for the formylation of phenols.[1] It traditionally utilized hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid.[1]

-

The Vilsmeier-Haack Reaction (1927): This reaction, introduced by Anton Vilsmeier and Albrecht Haack, offered a milder and more versatile method for formylating electron-rich aromatic compounds like resorcinol.[1] It employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like dimethylformamide (DMF).[1]

2,3-Dihydroxybenzaldehyde (o-Pyrocatechualdehyde)

The synthesis of 2,3-dihydroxybenzaldehyde has often been achieved through the demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Modern protocols frequently employ reagents like aluminum trichloride and sodium iodide or boron tribromide.[2]

2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

Gentisaldehyde has been prepared through various methods, including the formylation of hydroquinone. However, direct formylation can lead to low yields.[3] More contemporary approaches involve multi-step sequences starting from p-dimethoxybenzene, which undergoes bromination, a Grignard reaction, and subsequent demethylation.[4]

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

Protocatechualdehyde is a naturally occurring phenolic aldehyde found in various plants and is a key intermediate in the synthesis of several pharmaceuticals.[5] Historical synthetic routes often involved the hydrolysis of vanillin. A notable method involves the condensation of catechol with glyoxylic acid, followed by oxidative decarboxylation.[6]

Comparative Analysis of Historical Synthetic Methodologies

The choice of synthetic route to dihydroxybenzaldehydes has evolved based on factors such as yield, safety, and substrate scope. The following tables provide a comparative summary of the key historical methods for the synthesis of 2,4-dihydroxybenzaldehyde.

| Reaction | Starting Material | Key Reagents | Typical Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Reimer-Tiemann | Resorcinol | Chloroform, Strong Base (e.g., NaOH) | Water | 10-70 | Uses readily available reagents. | Often low yields, formation of isomers and tars, harsh conditions. |

| Gattermann | Resorcinol | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Ether | up to 95 | High yields for some substrates. | Use of highly toxic hydrogen cyanide. |

| Vilsmeier-Haack | Resorcinol | POCl₃/DMF or (COCl)₂/DMF | Acetonitrile | 65-75 | Milder conditions, good yields, high regioselectivity. | Stoichiometric use of reagents. |

Table 1: Comparison of Historical Syntheses of 2,4-Dihydroxybenzaldehyde.

Detailed Experimental Protocols

The following protocols are representative of the classical methods employed for the synthesis of 2,4-dihydroxybenzaldehyde.

Reimer-Tiemann Synthesis of 2,4-Dihydroxybenzaldehyde

Principle: This reaction involves the ortho-formylation of a phenoxide ion with dichlorocarbene generated in situ from chloroform and a strong base.

Experimental Protocol (General):

-

A solution of resorcinol in aqueous sodium hydroxide is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

The solution is heated to approximately 60-70°C.

-

Chloroform is added dropwise with vigorous stirring over a period of 1-2 hours.

-

The reaction mixture is refluxed for an additional 2-3 hours.

-

After cooling, the excess chloroform is removed by distillation.

-

The remaining aqueous solution is acidified with dilute sulfuric acid.

-

The crude product is isolated by steam distillation or extraction with a suitable organic solvent.

-

Purification is achieved by recrystallization from hot water.

Gattermann Synthesis of 2,4-Dihydroxybenzaldehyde (Adams Modification)

Principle: This modified procedure avoids the direct handling of hydrogen cyanide by generating it in situ from zinc cyanide and hydrogen chloride.

Experimental Protocol (General):

-

Anhydrous resorcinol is dissolved in anhydrous ether in a reaction vessel equipped for gas inlet and cooling.

-

Anhydrous zinc cyanide is added to the solution.

-

The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the suspension with stirring until saturation.

-

The reaction is allowed to proceed at a low temperature for several hours.

-

The ether is decanted, and the solid aldimine hydrochloride intermediate is washed with fresh ether.

-

The intermediate is hydrolyzed by heating with water.

-

The resulting 2,4-dihydroxybenzaldehyde is isolated by filtration and can be purified by recrystallization from hot water.[1]

Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

Principle: This reaction involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich resorcinol ring, followed by hydrolysis.

Experimental Protocol (General):

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and stirrer, anhydrous dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: A solution of resorcinol in a suitable solvent (e.g., acetonitrile) is added dropwise to the cold Vilsmeier reagent. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

Hydrolysis and Isolation: The reaction mixture is carefully poured onto crushed ice and stirred. The precipitated crude 2,4-dihydroxybenzaldehyde is collected by filtration, washed with cold water, and can be further purified by recrystallization.[7]

Biological Activities and Signaling Pathways

Substituted dihydroxybenzaldehydes have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant Activity and the Keap1-Nrf2 Pathway

Many dihydroxybenzaldehydes exhibit potent antioxidant effects by scavenging free radicals. A key mechanism underlying their cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, these compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular defense against oxidative damage.[8]

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by dihydroxybenzaldehydes.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

The anti-inflammatory properties of dihydroxybenzaldehydes are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. Nuclear NF-κB then drives the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Dihydroxybenzaldehydes can suppress this pathway by inhibiting IκB phosphorylation.[5][9]

Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK and Akt pathways, which are also upstream regulators of inflammation and cell survival.[5][8]

Caption: Inhibition of NF-κB and MAPK inflammatory signaling by dihydroxybenzaldehydes.

Modern Applications and Future Perspectives

The foundational role of substituted dihydroxybenzaldehydes as synthetic intermediates continues to expand. In modern drug development, they are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antibiotics.[5][9] Their inherent biological activities also make them attractive scaffolds for the development of new therapeutic agents. In materials science, their unique electronic and structural properties are being exploited in the creation of novel polymers and fluorescent probes.

The historical journey of substituted dihydroxybenzaldehydes, from their initial synthesis through classical named reactions to their current status as vital building blocks in cutting-edge research, underscores their enduring importance in chemical science. Future research will undoubtedly uncover new synthetic methodologies and expand their therapeutic and technological applications, further cementing the legacy of these remarkable molecules.

Conclusion

The discovery and synthesis of substituted dihydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. The pioneering efforts of chemists in the 19th and 20th centuries laid the groundwork for the multifaceted applications of these compounds today. From their role as key intermediates in the pharmaceutical industry to their intriguing modulation of cellular signaling pathways, dihydroxybenzaldehydes continue to be a source of scientific inspiration and innovation. This guide has provided a comprehensive overview of their history, synthesis, and biological significance, offering a valuable resource for researchers and professionals dedicated to advancing the fields of chemistry and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 4. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Theoretical Insights into the Reactivity of 5-Chloro-2,4-dihydroxybenzaldehyde: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,4-dihydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[1] A thorough understanding of its chemical reactivity is paramount for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a framework for investigating the reactivity of 5-Chloro-2,4-dihydroxybenzaldehyde through theoretical and computational studies. Due to a lack of extensive published theoretical data on this specific molecule, this paper outlines a proposed computational methodology based on Density Functional Theory (DFT), presents illustrative data expected from such a study, and discusses its interpretation in the context of chemical reactivity. This guide serves as a blueprint for researchers to conduct their own in-depth computational analyses.

Introduction